1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione

Übersicht

Beschreibung

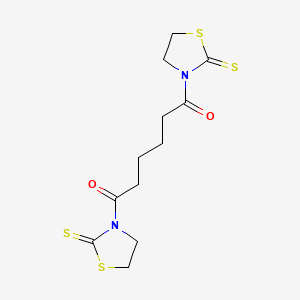

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is a complex organic compound with the molecular formula C({12})H({16})N({2})O({2})S(_{4}) This compound features two thiazolidine rings, each containing a sulfur atom, connected by a hexane-1,6-dione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione typically involves the reaction of adipoyl chloride with thiazolidine-2-thione. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: Adipoyl chloride and thiazolidine-2-thione.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or chloroform are commonly used.

Procedure: Adipoyl chloride is added dropwise to a solution of thiazolidine-2-thione in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the thiazolidine rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the hexane-1,6-dione backbone can be reduced to alcohols.

Substitution: The thiazolidine rings can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

Antimicrobial Activity : Research indicates that 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione exhibits notable antimicrobial properties. Its structure allows it to interact with bacterial cell membranes and inhibit growth effectively. Case studies have shown its efficacy against various strains of bacteria and fungi.

Antioxidant Properties : The compound has also been studied for its antioxidant capabilities. It can scavenge free radicals, thereby protecting biological systems from oxidative stress. This property is particularly valuable in developing supplements or pharmaceuticals aimed at combating oxidative damage.

Agricultural Applications

Pesticide Development : The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Its ability to disrupt metabolic processes in pests can lead to effective pest control solutions with reduced environmental impact.

Plant Growth Regulators : Preliminary studies suggest that this compound may enhance plant growth by modulating hormonal pathways. Further research is needed to establish its mechanisms and efficacy as a growth regulator in various crops.

Material Science Applications

Polymer Chemistry : The reactivity of this compound allows it to be incorporated into polymer matrices. This integration can improve the thermal stability and mechanical properties of polymers used in various applications.

Nanocomposite Development : Its potential use in the synthesis of nanocomposites has been explored due to its ability to form stable interactions with nanomaterials. These composites could find applications in electronics and advanced materials .

Summary Table: Applications Overview

| Application Area | Key Benefits | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial & antioxidant properties | Effective against bacterial strains |

| Agricultural Science | Pesticide development & plant growth regulation | Enhances crop yield |

| Material Science | Improved polymer properties & nanocomposite synthesis | Stable interactions with nanomaterials |

Wirkmechanismus

The mechanism of action of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine rings can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,6-Hexanedione: A simpler analog without the thiazolidine rings.

Thiazolidine-2-thione: Contains a single thiazolidine ring.

Adipoyl Chloride: A precursor in the synthesis of the compound.

Uniqueness

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is unique due to its dual thiazolidine rings and hexane-1,6-dione backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biologische Aktivität

1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is a thiazolidine derivative characterized by its unique structure, which includes two thiazolidine rings attached to a hexane backbone with dione functional groups. The molecular formula of this compound is and it has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Structural Characteristics

The compound's structural uniqueness is attributed to the presence of sulfanylidene groups within the thiazolidine rings. This configuration enhances its chemical reactivity and may influence its interaction with various biological systems. The following table summarizes key structural details:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.53 g/mol |

| CAS Number | 74058-83-6 |

Antibacterial Activity

Research indicates that derivatives of thiazolidines exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several compounds were reported as follows:

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 125 - 15.62 |

| 2-thioxo-3-(4-(trifluoromethyl)-phenyl)thiazolidin-4-one | 3.125 |

| Staphylococcus aureus (Amikacin sulfate) | 0.097 |

These results indicate that the compound exhibits moderate to excellent antibacterial activity, comparable to standard antibiotics like Amikacin sulfate .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The percentage of DPPH scavenging activity ranged from 3.60% to 94.40%, demonstrating significant antioxidant properties .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored in various studies. For instance, compounds similar to this compound were tested against several cancer cell lines:

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| Compound 4g | MOLT-4 (Leukemia) | 84.19 |

| Compound 4p | SF-295 (CNS) | 72.11 |

These findings suggest that thiazolidine derivatives can inhibit cell growth in various cancer types and warrant further investigation into their mechanisms of action .

Case Studies

Case Study: Antibacterial Efficacy

A study focused on synthesizing N-substituted thiazolidine derivatives revealed that many exhibited potent antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The most effective derivative showed an MIC significantly lower than that of standard antibiotics . This highlights the therapeutic potential of such compounds in treating bacterial infections.

Case Study: Anticancer Screening

In another investigation conducted by the National Cancer Institute (NCI), several thiazolidine derivatives were screened for anticancer activity across multiple cancer cell lines. Compounds demonstrated varying degrees of inhibition against leukemia and CNS cancer cells, indicating their potential utility as anticancer agents .

Eigenschaften

IUPAC Name |

1,6-bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S4/c15-9(13-5-7-19-11(13)17)3-1-2-4-10(16)14-6-8-20-12(14)18/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQQSWINFGXVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)CCCCC(=O)N2CCSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406659 | |

| Record name | 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74058-83-6 | |

| Record name | 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.